

Maxacalcitol as a vitamin D receptor agonist

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Compound of Interest

Compound Name: **Maxacalcitol**

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An In-depth Technical Guide to **Maxacalcitol** as a Vitamin D Receptor Agonist

Introduction

Maxacalcitol, also known by its chemical name 22-oxacalcitriol (OCT), is a synthetic analog of calcitriol, the active form of vitamin D3.^[1] Developed by Chugai Pharmaceutical Co., Ltd., it is a potent Vitamin D Receptor (VDR) agonist used primarily in the topical treatment of psoriasis and intravenously for secondary hyperparathyroidism in patients with chronic kidney disease.^{[2][3]} As a VDR agonist, **maxacalcitol** modulates the transcription of numerous target genes, exerting significant effects on calcium and phosphate metabolism, cellular differentiation and proliferation, and immune responses.^{[2][4]} Compared to the endogenous ligand calcitriol, **maxacalcitol** exhibits a favorable therapeutic profile, including a reduced calcemic effect in certain applications, making it a valuable agent in its indicated fields.^{[1][3][5]}

Chemical and Physical Properties

Maxacalcitol is a secosteroid, belonging to the vitamin D3 and derivatives class.^[6] Its chemical and physical properties are summarized below.

Property	Value	Reference(s)
Chemical Name	(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol	[1]
Synonyms	22-oxacalcitriol, OCT, Oxarol, Prezios	[2] [6] [7]
Molecular Formula	C ₂₆ H ₄₂ O ₄	[6] [8] [9]
Molecular Weight	418.6 g/mol	[1] [6] [10]
CAS Number	103909-75-7	[6] [7]

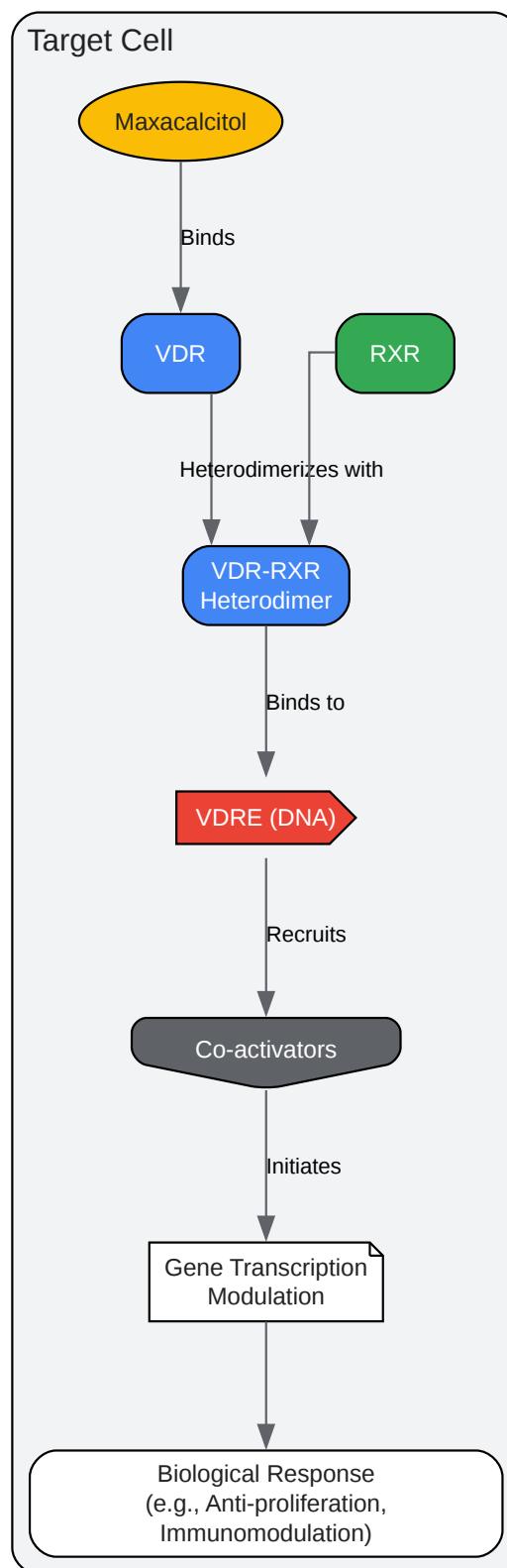
Mechanism of Action: VDR Agonism

Maxacalcitol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.[\[1\]](#)[\[4\]](#) The binding initiates a cascade of molecular events that modulate the expression of target genes.

The canonical genomic signaling pathway is as follows:

- Ligand Binding: **Maxacalcitol** enters the target cell and binds to the ligand-binding domain of the VDR, which may be located in the cytoplasm or the nucleus.[\[1\]](#)[\[4\]](#)
- Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[\[4\]](#)[\[11\]](#)
- VDRE Binding: This VDR-RXR complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[\[4\]](#)[\[11\]](#)

- Transcriptional Regulation: The complex recruits co-activator or co-repressor proteins, which ultimately modifies the rate of transcription of VDR-responsive genes, leading to the observed physiological effects.[12]



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Maxacalcitol genomic signaling pathway via the Vitamin D Receptor.

Biological and Therapeutic Effects

Regulation of Cell Proliferation and Differentiation

Maxacalcitol is a potent regulator of cellular growth and differentiation, which is the basis for its use in psoriasis, a condition characterized by keratinocyte hyperproliferation.^{[2][13]} In vitro studies have shown that **maxacalcitol** inhibits the proliferation of human keratinocytes in a dose-dependent manner, with higher pharmacological doses ($\geq 10^{-8}$ M) being inhibitory.^{[1][14]} Its potency in suppressing keratinocyte proliferation is reported to be approximately 10 times greater than that of other vitamin D analogs like calcipotriol and tacalcitol.^{[15][16][17]}

Immunomodulatory Effects

The VDR is expressed in various immune cells, including T-lymphocytes and dendritic cells.^[14] **Maxacalcitol** leverages this to exert immunomodulatory effects. In animal models of psoriasis, **maxacalcitol** treatment has been shown to downregulate the expression of pro-inflammatory cytokines central to the disease's pathogenesis, including IL-17A, IL-17F, IL-22, and IL-23.^{[1][18]} Furthermore, it promotes an anti-inflammatory environment by inducing regulatory T cells (Tregs) and increasing the expression of the anti-inflammatory cytokine IL-10.^[18]

Regulation of Parathyroid Hormone and Mineral Homeostasis

In patients with chronic kidney disease, impaired vitamin D activation leads to secondary hyperparathyroidism (sHPT).^[3] **Maxacalcitol** effectively addresses this by binding to VDRs in the parathyroid gland, which suppresses the synthesis and secretion of parathyroid hormone (PTH).^{[3][4]} This action helps to normalize serum calcium and phosphate levels, mitigating complications such as renal osteodystrophy.^{[4][19]} **Maxacalcitol** has demonstrated a strong suppressive effect on PTH with less calcemic action compared to calcitriol, which is a significant clinical advantage.^{[3][20]}

Quantitative Data Summary

Pharmacokinetic Parameters

Parameter	Value / Observation	Condition	Reference(s)
Half-life (t _{1/2})	~5 hours	Intravenous administration in healthy and SHPT patients	[21]
Cmax	750 pg/mL	Single intraperitoneal administration of 10 µg in PD patients	[22]
Time to Steady State (Skin)	4 hours (ointment), 6 hours (lotion)	Topical application on healthy subjects	[23]
Metabolism	Metabolized by CYP3A4 and CYP24 in the liver	Systemic	[21]

In Vitro and Clinical Efficacy

Parameter	Value / Observation	Model / Study Type	Reference(s)
Anti-proliferative Potency	~10 times greater than calcipotriol and tacalcitol	In vitro keratinocyte proliferation assay	[15][16]
Maximal Anti-proliferative Efficacy	Observed at a concentration of 10^{-7} M	In vitro study on normal human keratinocytes	[1]
Optimal Topical Concentration (Psoriasis)	25 µg/g ointment	Phase II, double-blind, randomized clinical trial	[15][16][24]
Clinical Response (Psoriasis)	55% of subjects achieved marked improvement or clearance at 8 weeks with 25 µg/g ointment applied once daily	Phase II clinical trial vs. calcipotriol (46% response) and placebo	[15][16][24]
PTH Suppression (sHPT)	>60% of patients achieved >30% decrease in intact PTH from baseline with long-term treatment (up to 1 year)	Clinical study in uremic patients with sHPT	[20]

Detailed Experimental Protocols

VDR Competitive Radioligand Binding Assay

This assay determines the binding affinity of **maxacalcitol** for the VDR by measuring its ability to displace a radiolabeled VDR ligand.[25]

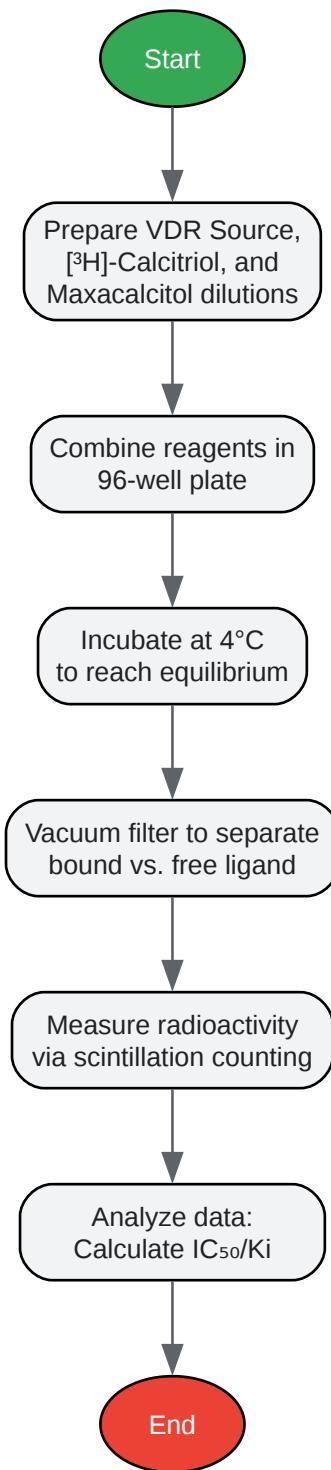
Materials:

- Receptor Source: Purified recombinant VDR or cell/tissue homogenates expressing VDR (e.g., from MCF-7 cells).[25]

- Radioligand: [³H]-calcitriol (high specific activity).[25]
- Competitor: **Maxacalcitol**, serially diluted.
- Non-specific Binding Control: 1000-fold excess of unlabeled calcitriol.[25]
- Assay Buffer: Tris-HCl based buffer containing stabilizers.[25]
- Separation System: Glass fiber filters and a vacuum filtration manifold.[25]
- Detection: Liquid scintillation counter.[25]

Methodology:

- Receptor Preparation: Homogenize cells expressing VDR in cold lysis buffer. Centrifuge to pellet cellular debris and use the supernatant containing the receptor.[25]
- Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of **maxacalcitol**. Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + excess unlabeled calcitriol).[25]
- Incubation: Incubate the plate for a defined period (e.g., 18-24 hours) at 4°C to reach equilibrium.
- Separation: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with cold assay buffer.[25]
- Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.[25]
- Data Analysis: Calculate Specific Binding (Total Binding CPM - Non-specific Binding CPM). Plot the percentage of specific binding against the log concentration of **maxacalcitol**. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).[25]



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Workflow for a VDR competitive radioligand binding assay.

Keratinocyte Proliferation Assay (MTT-based)

This assay measures the anti-proliferative effect of **maxacalcitol** on keratinocytes by quantifying metabolic activity, which correlates with cell number.[26]

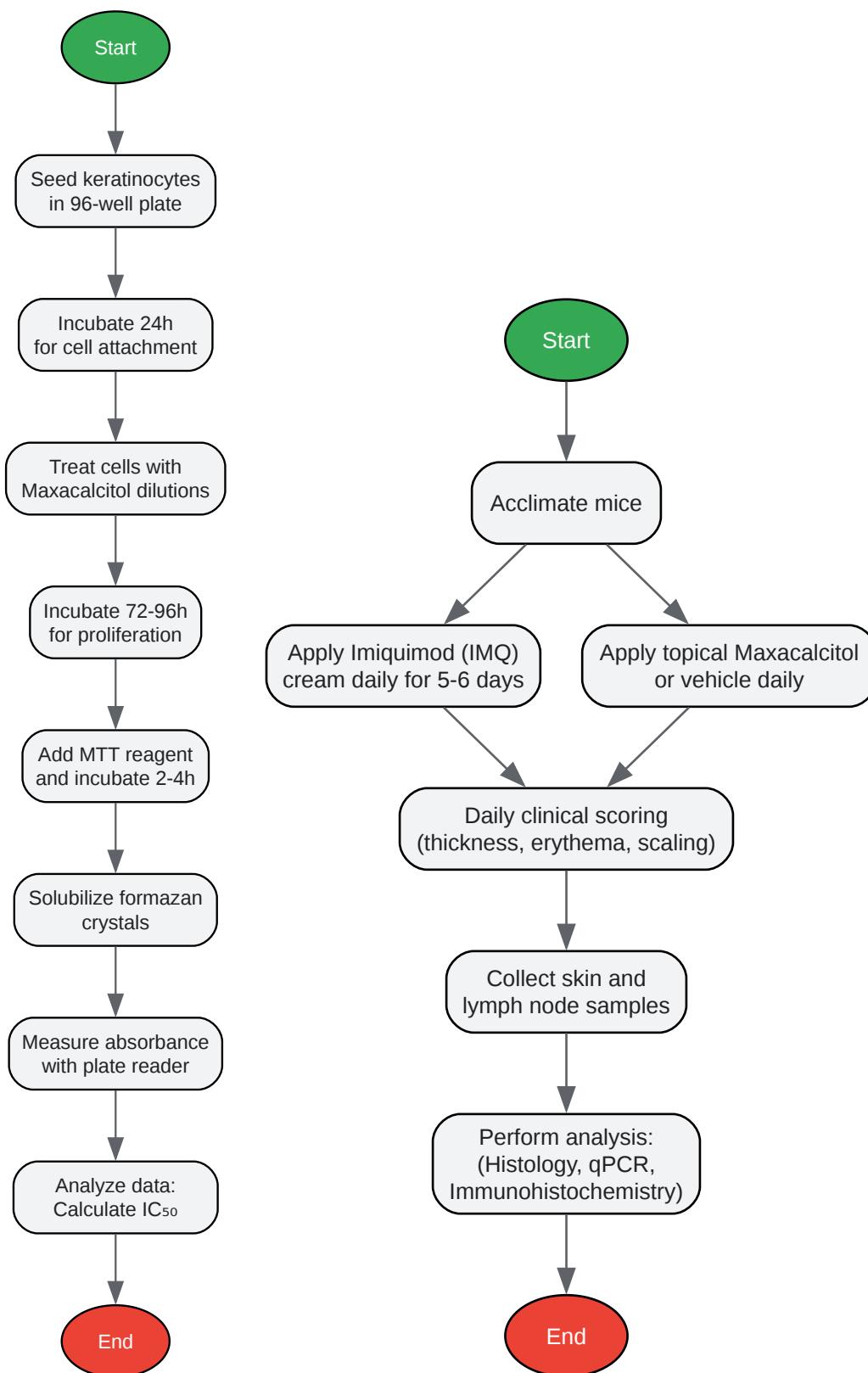
Materials:

- Cells: Normal Human Epidermal Keratinocytes (NHEK).
- Culture Medium: Keratinocyte Growth Medium.
- Test Compound: **Maxacalcitol**, serially diluted in culture medium.
- Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilizing Agent: DMSO or a detergent solution.
- Instrumentation: 96-well plate reader.

Methodology:

- Cell Plating: Seed keratinocytes into a 96-well plate at a density of 2,000-5,000 cells per well.[26]
- Attachment: Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[26]
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of **maxacalcitol** or vehicle control.
- Incubation: Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 72 to 96 hours).[26]
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of proliferation inhibition. Plot the inhibition percentage against the log concentration of **maxacalcitol** to calculate the IC₅₀ value.[27]

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